

Core Molecular Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dichlorobenzyl bromide*

Cat. No.: *B1587237*

[Get Quote](#)

2,3-Dichlorobenzyl bromide, also known as α -Bromo-2,3-dichlorotoluene, is a disubstituted aromatic halide.^[1] Its utility in organic synthesis stems from the unique interplay between the electron-withdrawing nature of the two chlorine atoms on the benzene ring and the reactivity of the benzylic bromide. This structure makes it an effective alkylating agent for introducing the 2,3-dichlorobenzyl moiety into target molecules.^[2]

Chemical Structure

The arrangement of the chloro- and bromomethyl- substituents on the benzene ring is fundamental to its chemical behavior.

Caption: Chemical structure of **2,3-Dichlorobenzyl bromide**.

Physicochemical Data

The properties of this compound dictate its handling, storage, and reaction conditions. It is a low melting solid, which may exist as a solid or a colorless to pale yellow liquid depending on ambient temperature.^{[3][4]}

Property	Value	Source(s)
CAS Number	57915-78-3	[5] [6]
Molecular Formula	C ₇ H ₅ BrCl ₂	[2] [5]
Molecular Weight	239.92 g/mol	[2] [5]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	[1] [3] [4] [5]
Melting Point	29-32 °C	[3] [4]
Boiling Point	140-144 °C at 31 mmHg	[2] [3]
Purity	≥98.0% (GC)	[1] [5]
Storage	Room temperature, keep sealed and dry. Moisture sensitive.	[2] [5]

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis of **2,3-Dichlorobenzyl bromide** is key to appreciating its quality and potential impurities. Its primary value lies in its designed reactivity as an electrophile.

Verified Synthesis Protocol

The most direct and widely cited synthesis route involves the bromination of 2,3-Dichlorobenzyl alcohol using phosphorus tribromide (PBr₃).[\[7\]](#)[\[8\]](#) This is a classic S_N2-type reaction for converting alcohols to alkyl halides.

Causality: Phosphorus tribromide is an excellent choice for this conversion. The reaction proceeds because the oxygen of the alcohol's hydroxyl group is nucleophilic and attacks one of the phosphorus atoms of PBr₃. This transforms the hydroxyl group into a good leaving group (O-PBr₂), which is subsequently displaced by a bromide ion. The use of a non-protic solvent like toluene prevents unwanted side reactions.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,3-Dichlorobenzyl bromide**.^[8]

Detailed Step-by-Step Methodology:^[8]

- Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dichlorobenzyl alcohol (1 equivalent) in toluene.
- Reagent Addition: While stirring continuously at room temperature, slowly add phosphorus tribromide (approx. 0.35 equivalents) dropwise.
- Reaction: Continue stirring the mixture at room temperature for 2 hours post-addition.
- Workup (Quenching & Extraction): Concentrate the reaction mixture under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.
- Workup (Washing & Drying): Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the final product.

Core Reactivity: The Benzyl Bromide Moiety

2,3-Dichlorobenzyl bromide is a classic S_N2 electrophile. The carbon atom of the bromomethyl group ($-CH_2Br$) is electron-deficient due to the high electronegativity of the attached bromine atom, making it susceptible to attack by nucleophiles. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions.^{[9][10]} This reactivity is the cornerstone of its application in building more complex molecules. It is primarily used to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Applications in Drug Discovery and Agrochemicals

The primary role of **2,3-Dichlorobenzyl bromide** is as a structural building block.[\[2\]](#)

Introducing the 2,3-dichlorobenzyl group can significantly alter the physicochemical properties of a parent molecule, often enhancing lipophilicity and metabolic stability, which are critical parameters in drug design.[\[2\]](#)[\[11\]](#)

While not a direct precursor in all published routes, it is a key intermediate for synthesizing related compounds like 2,3-dichlorobenzoyl cyanide, which is a crucial component in the manufacturing of the antiepileptic drug Lamotrigine.[\[12\]](#)[\[13\]](#)[\[14\]](#) The synthesis of Lamotrigine highlights the industrial importance of the 2,3-dichlorophenyl moiety.[\[12\]](#) The ability to readily introduce this specific functional group makes **2,3-Dichlorobenzyl bromide** a valuable tool for medicinal chemists exploring structure-activity relationships (SAR).

Furthermore, its disinfectant properties have been noted, leading to its use in some antiseptic formulations, though this is more common for its analogue, 2,4-Dichlorobenzyl alcohol.[\[3\]](#)[\[15\]](#)[\[16\]](#)

Analytical Characterization: What to Expect

Confirming the identity and purity of **2,3-Dichlorobenzyl bromide** is essential. While specific spectra for this exact compound are not provided in the search results, we can predict the expected spectroscopic signatures based on its structure and data from analogous compounds.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **¹H NMR** (Proton NMR): The proton NMR spectrum should exhibit two main regions of interest.
 - Aromatic Region (approx. 7.2-7.6 ppm): Three protons on the aromatic ring will appear as a complex multiplet pattern characteristic of a 1,2,3-trisubstituted benzene ring.
 - Aliphatic Region (approx. 4.5-4.7 ppm): A singlet corresponding to the two protons of the benzylic methylene group (-CH₂Br) would be expected. The downfield shift is due to the deshielding effect of the adjacent bromine atom.
- **¹³C NMR** (Carbon NMR): The spectrum should show seven distinct carbon signals.

- Aromatic Region (approx. 127-138 ppm): Six signals for the six unique carbons of the disubstituted benzene ring.
- Aliphatic Region (approx. 30-35 ppm): One signal for the methylene carbon (-CH₂Br).
- IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (typically 500-650 cm⁻¹).

Safety, Handling, and Storage Protocols

2,3-Dichlorobenzyl bromide is a corrosive and hazardous chemical that requires strict adherence to safety protocols.[\[1\]](#)[\[21\]](#)[\[22\]](#)

Hazard Identification

It is critical to be aware of the primary hazards before handling this substance.

Hazard Statement	Description	GHS Code(s)
Corrosivity	Causes severe skin burns and eye damage. May be corrosive to metals.	H314, H290
Acute Toxicity	Harmful if swallowed.	H302
Eye Damage	Causes serious eye damage.	H319
Environmental Hazard	Very toxic to aquatic life with long-lasting effects.	H410, R50/53

Sources:[\[1\]](#)[\[3\]](#)[\[22\]](#)

Self-Validating Handling and PPE Protocol

A self-validating system ensures safety at every step. Always handle this chemical inside a certified chemical fume hood.[\[23\]](#)[\[24\]](#)

- Engineering Controls: Ensure the chemical fume hood has proper airflow before starting work. An eyewash station and safety shower must be immediately accessible.[24]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a full-length face shield.[3][24][25]
 - Skin Protection: Wear nitrile gloves and a chemically resistant lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[3][24]
 - Respiratory Protection: If there is a risk of dust or vapor inhalation, use a NIOSH-approved respirator.[23]
- Handling: Avoid all personal contact, including inhalation.[21] Do not eat, drink, or smoke in the handling area. Keep the container securely sealed when not in use.[21] Avoid generating dust.[21]
- Spill Management: For minor spills, use dry clean-up procedures. Place waste in a suitable, labeled container for disposal.[21] For major spills, evacuate the area and follow emergency procedures. Absorb spillage to prevent material damage.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Storage Conditions

Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.

- Location: Store in a cool, dry, well-ventilated area.[21]
- Container: Keep in the original, tightly sealed container.[21][23] Store in a corrosive-resistant container with a resistant inner liner.
- Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and moisture.[21][23]

Conclusion

2,3-Dichlorobenzyl bromide is a highly valuable, albeit hazardous, reagent in synthetic organic chemistry. Its utility is centered on its capacity to act as a potent electrophile for introducing the 2,3-dichlorobenzyl functional group. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is paramount for its safe and effective use in the laboratory. By following the protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely leverage this compound to advance their projects in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichlorobenzyl Bromide | 57915-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2,3-Dichlorobenzyl Bromide [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. 2,3-Dichlorobenzyl bromide, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. labproinc.com [labproinc.com]
- 6. 2,3-DICHLOROBENZYL BROMIDE - Safety Data Sheet [chemicalbook.com]
- 7. 2,3-DICHLOROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 2,3-DICHLOROBENZYL BROMIDE | 57915-78-3 [chemicalbook.com]
- 9. nbino.com [nbino.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]

- 13. US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 18. 2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum [chemicalbook.com]
- 19. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]
- 20. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. 2,3-Dichlorobenzyl bromide, 99% | Fisher Scientific [fishersci.ca]
- 23. 2,6-Dichlorobenzyl bromide(20443-98-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 24. canbipharm.com [canbipharm.com]
- 25. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Core Molecular Identity and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587237#2-3-dichlorobenzyl-bromide-cas-number-57915-78-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com